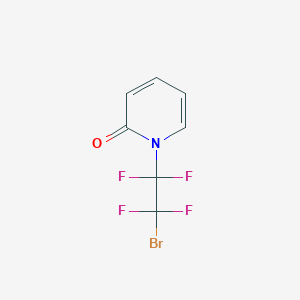
2-Pyridon-N-Tetrafluorbromethan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridone-N-tetrafluorobromoethane is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridone ring, which is a six-membered ring containing nitrogen and oxygen atoms
Wissenschaftliche Forschungsanwendungen
2-Pyridone-N-tetrafluorobromoethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fluorescent materials, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary targets of 2-Pyridone-N-tetrafluorobromoethane are likely to be the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Related 2-pyridone compounds have been reported to exhibit potent activities against fgfr1, 2, and 3 . The compound may interact with these targets, leading to changes in their activity and subsequent effects on cellular processes.
Biochemical Pathways
2-Pyridone-N-tetrafluorobromoethane may affect the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of 2-Pyridone-N-tetrafluorobromoethane’s action would depend on its specific interactions with its targets and the subsequent changes in cellular processes. For instance, if the compound inhibits FGFRs, it could potentially slow down tumor growth in cancers where FGFR signaling is abnormally activated .
Biochemische Analyse
Biochemical Properties
2-Pyridone-N-tetrafluorobromoethane plays a significant role in biochemical reactions due to its ability to act as a hydrogen bond donor and acceptor. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, 2-Pyridone-N-tetrafluorobromoethane has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage . Additionally, this compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes and influence various biochemical pathways .
Cellular Effects
2-Pyridone-N-tetrafluorobromoethane exerts diverse effects on different cell types and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . Furthermore, 2-Pyridone-N-tetrafluorobromoethane can influence gene expression by altering the activity of transcription factors and epigenetic modifiers, leading to changes in cellular metabolism and function . In immune cells, this compound has been reported to enhance the production of pro-inflammatory cytokines, thereby modulating immune responses .
Molecular Mechanism
The molecular mechanism of action of 2-Pyridone-N-tetrafluorobromoethane involves multiple pathways and interactions. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . For example, 2-Pyridone-N-tetrafluorobromoethane has been shown to inhibit the activity of histone deacetylases (HDACs), leading to increased acetylation of histones and changes in gene expression . Additionally, this compound can act as an inhibitor or activator of various enzymes, depending on the context and concentration, thereby modulating biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyridone-N-tetrafluorobromoethane can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to high temperatures or extreme pH conditions can lead to the breakdown of 2-Pyridone-N-tetrafluorobromoethane, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies in vitro and in vivo have demonstrated that this compound can exert sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Pyridone-N-tetrafluorobromoethane in animal models vary with different dosages. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, 2-Pyridone-N-tetrafluorobromoethane can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations.
Vorbereitungsmethoden
The synthesis of 2-Pyridone-N-tetrafluorobromoethane typically involves the reaction of 2-pyridone with tetrafluorobromoethane under specific conditions. One common method includes the use of a palladium catalyst under microwave irradiation, which facilitates the formation of the desired product in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2-Pyridone-N-tetrafluorobromoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts, microwave irradiation, and specific solvents like dimethylformamide (DMF) or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
2-Pyridone-N-tetrafluorobromoethane can be compared with other similar compounds such as:
2-Pyridone: A simpler analog that lacks the tetrafluorobromoethane moiety.
2-Pyridone-N-tetrafluoroethane: Similar but without the bromine atom.
2-Pyridone-N-bromoethane: Similar but without the fluorine atoms.
Eigenschaften
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-6(9,10)7(11,12)13-4-2-1-3-5(13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXRDFJTIAHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2522834.png)
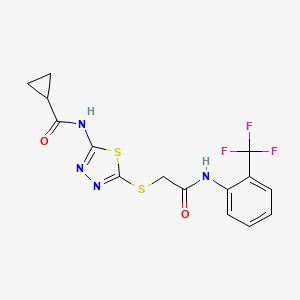
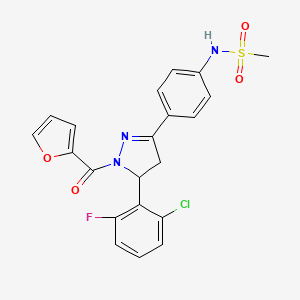
![(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2522839.png)
![2-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2522841.png)

![2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B2522845.png)
![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

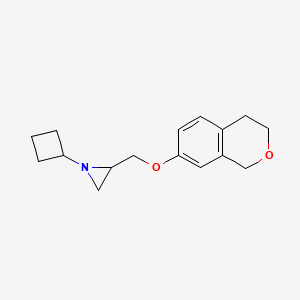


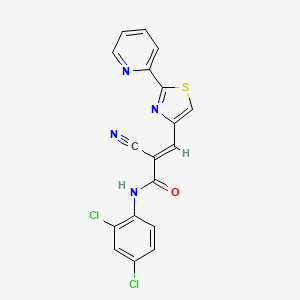
![7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)
